REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([O:11][C:12](=[O:31])[NH:13][C:14]1[S:15][C:16]([C:20]2[CH:25]=[CH:24][N:23]=[C:22]([C:26]([C:29]#[N:30])([CH3:28])[CH3:27])[CH:21]=2)=[C:17]([CH3:19])[N:18]=1)([CH3:10])([CH3:9])[CH3:8]>C1COCC1>[C:7]([O:11][C:12](=[O:31])[NH:13][C:14]1[S:15][C:16]([C:20]2[CH:25]=[CH:24][N:23]=[C:22]([C:26]([CH3:28])([CH3:27])[CH2:29][NH2:30])[CH:21]=2)=[C:17]([CH3:19])[N:18]=1)([CH3:8])([CH3:10])[CH3:9] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3.06 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C1=CC(=NC=C1)C(C)(C)C#N)=O
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred for 2 h at rt
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched by addition of H2O (20 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×75 mL)
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Type
|
WASH
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Details
|
The organic phase is washed with a saturated solution of NaHCO3 (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 99:0:1→94:5:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C1=CC(=NC=C1)C(CN)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318 mg | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |